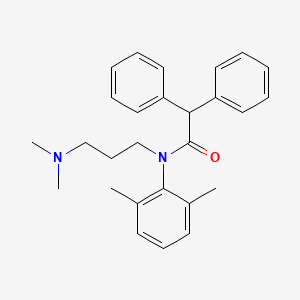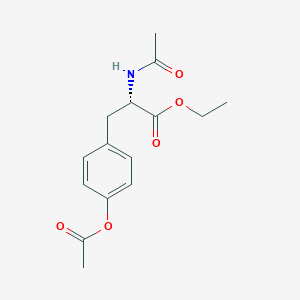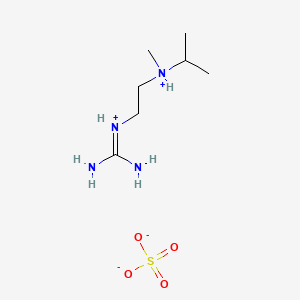![molecular formula C37H45NO9 B13735911 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine are complex organic compounds with significant applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds .
For (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, the synthesis involves the reaction of 3-propan-2-yloxybenzaldehyde with a piperidine derivative under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and amination reactions. The processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine undergoes:
Hydrogenation: This reaction can reduce double bonds within the molecule.
Halogenation: Halogen atoms can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are common reagents
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amines
Aplicaciones Científicas De Investigación
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways:
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Binds to receptors in the nervous system, modulating neurotransmitter release and signal transduction
Comparación Con Compuestos Similares
Similar Compounds
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar compounds include other esterified butanedioic acids and derivatives of benzoic acid.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Similar compounds include other piperidine derivatives and substituted phenyl compounds
Uniqueness
These compounds are unique due to their specific structural features and functional groups, which confer distinct chemical properties and biological activities. Their ability to undergo various chemical reactions and interact with biological targets makes them valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C37H45NO9 |
|---|---|
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C20H18O8.C17H27NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,11,13-14H,9-10,12H2,1-5H3/t;14-,17+/m.1/s1 |
Clave InChI |
DXSZOGFCWHGGQC-DHHOVLPWSA-N |
SMILES isomérico |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canónico |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




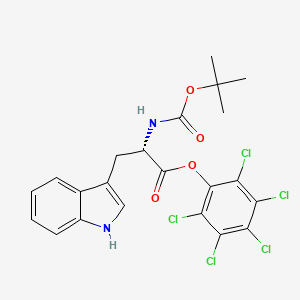
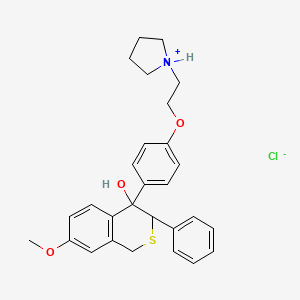
![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)


![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)


